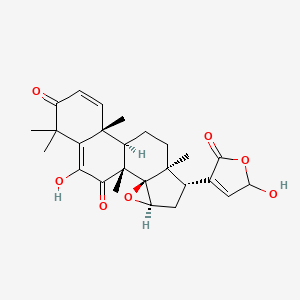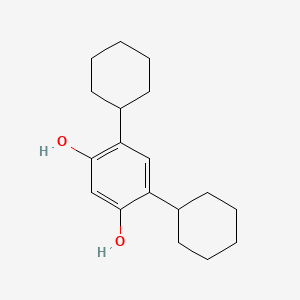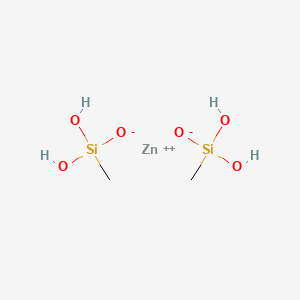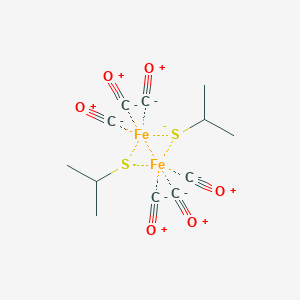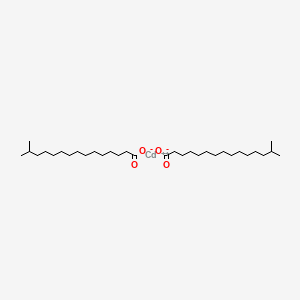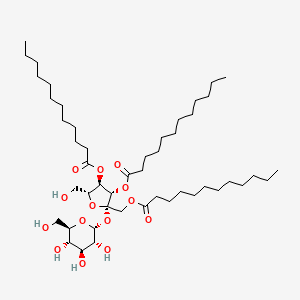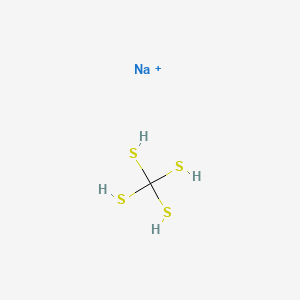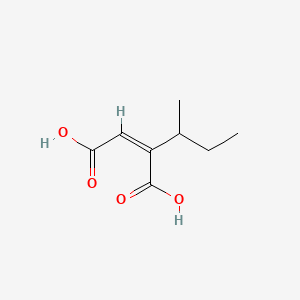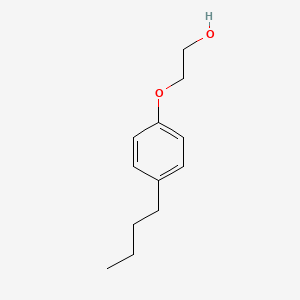
2-(4-Butylphenoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butylphenoxy)ethanol is an organic compound with the molecular formula C12H18O2. It is a type of phenoxyethanol, characterized by the presence of a butyl group attached to the phenyl ring. This compound is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)ethanol typically involves the reaction of 4-butylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Butylphenol+Ethylene oxide→this compound
The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction temperature is maintained at around 100-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2-(4-Butylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-butylbenzaldehyde or 4-butylbenzoic acid.
Reduction: Formation of 4-butylphenol.
Substitution: Formation of 2-(4-butylphenoxy)ethyl chloride or bromide.
科学的研究の応用
2-(4-Butylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Butylphenoxy)ethanol involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
類似化合物との比較
2-(4-Butylphenoxy)ethanol can be compared with other phenoxyethanol derivatives such as:
Phenoxyethanol: Lacks the butyl group, making it less hydrophobic.
2-(4-sec-Butylphenoxy)ethanol: Similar structure but with a sec-butyl group, leading to different steric effects.
2-(4-tert-Butylphenoxy)ethanol: Contains a tert-butyl group, resulting in increased steric hindrance and different reactivity.
The presence of the butyl group in this compound imparts unique hydrophobic properties, making it more effective in certain applications compared to its analogs.
特性
CAS番号 |
84320-88-7 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
2-(4-butylphenoxy)ethanol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8,13H,2-4,9-10H2,1H3 |
InChIキー |
LYLSCFUAIGWHHI-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


